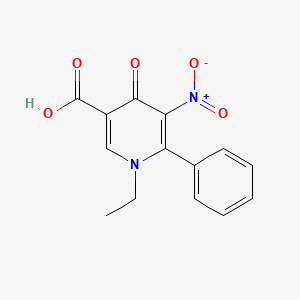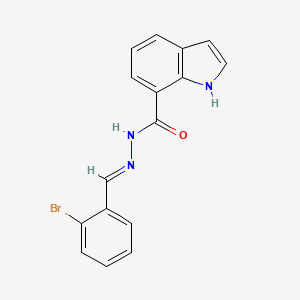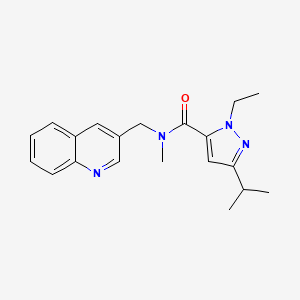![molecular formula C22H26N2O B5520304 3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol](/img/structure/B5520304.png)
3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol is a compound with potential for various applications due to its unique molecular structure. Its properties and reactions can be significantly influenced by its quinolinol base structure.
Synthesis Analysis
- The synthesis of similar quinolinone derivatives often involves multi-component reactions or condensation methods. For instance, the synthesis of pyranoquinoline derivatives through a three-component reaction has been reported (Asghari, Ramezani, & Mohseni, 2014).
Molecular Structure Analysis
- The molecular structure of quinolinone derivatives, which can be closely related to 3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol, often features intramolecular hydrogen bonding and may exist in different forms due to the flexibility of the side chain (Iwanami, Seki, & Inagaki, 1971).
Chemical Reactions and Properties
- Quinolinone derivatives often undergo various chemical reactions including cyclization, condensation, and substitutions. These reactions are influenced by the functional groups present in the compound (Gao et al., 2011).
Physical Properties Analysis
- The physical properties of such compounds can vary depending on the substitution pattern and the nature of functional groups. For example, derivatives of quinolinone have been studied for their potential application in liquid crystal displays, indicating unique optical properties (Bojinov & Grabchev, 2003).
Chemical Properties Analysis
- The chemical properties, including reactivity and stability, are largely influenced by the quinolinone core and the attached substituents. These properties are critical in determining their potential applications in various fields, such as in the synthesis of biologically active compounds (Smith, El‐Hiti, Abdel-megeed, & Abdo, 1996).
科学的研究の応用
Synthetic Methodologies and Chemical Properties
- Innovative Synthetic Approaches: Research has explored innovative synthetic methodologies for quinolinol derivatives, including one-pot biocatalytic synthesis, highlighting their efficiency and environmental friendliness. These approaches allow for the synthesis of diverse libraries of quinolinones and benzoxazinones, demonstrating the compounds' versatility in organic synthesis (Petronijevic et al., 2017).
- Chemical Reactions and Properties: Studies have also focused on the chemical reactions and properties of quinolinol derivatives, such as lithiation reactions, enabling the generation of various substituted derivatives. This research underscores the reactive flexibility and potential utility of these compounds in further chemical transformations (Smith et al., 1996).
Potential Applications
- Antimicrobial and Antiviral Activities: Certain quinolinol derivatives have been evaluated for their antimicrobial and antiviral activities, showing moderate effectiveness. This suggests potential applications in developing new therapeutic agents against various pathogens (Asghari et al., 2014).
- Optical and Electronic Applications: The unique optical properties of some quinolinol derivatives have been harnessed for potential use in organic photodiodes and liquid crystal displays, indicating their relevance in the field of organic electronics (Elkanzi et al., 2020).
将来の方向性
The future directions for research on “3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol” could include further investigation into its synthesis, reactivity, and potential applications. Given the interest in similar compounds for their neuroprotective and anti-neuroinflammatory properties , this compound could also be studied in these contexts.
作用機序
Target of Action
It is suggested that the compound may interact with cholinergic receptors and dopamine pathways .
Mode of Action
The exact mode of action of 3-{[benzyl(ethyl)amino]methyl}-6-ethyl-2-methyl-4-quinolinol remains unknown . It is suggested that the compound may potentiate dopamine while partially inhibiting serotonin . This could result in enhanced cognitive function, particularly memory recall .
Biochemical Pathways
The compound’s interaction with cholinergic receptors and dopamine pathways suggests that it may affect the biochemical pathways associated with these systems .
Result of Action
The compound has been shown to act as a hypermnesic drug in humans, enhancing memory recall . This effect was observed in a single double-blind trial involving 47 healthy volunteers .
特性
IUPAC Name |
3-[[benzyl(ethyl)amino]methyl]-6-ethyl-2-methyl-1H-quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N2O/c1-4-17-11-12-21-19(13-17)22(25)20(16(3)23-21)15-24(5-2)14-18-9-7-6-8-10-18/h6-13H,4-5,14-15H2,1-3H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEFFWMZIWMYFSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)NC(=C(C2=O)CN(CC)CC3=CC=CC=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(6-methyl-3-pyridazinyl)oxy]-N-4-pyridinylbenzamide](/img/structure/B5520228.png)
![(4S*)-1-[(3'-methoxybiphenyl-3-yl)carbonyl]-4-(methoxymethyl)-3,3-dimethylpiperidin-4-ol](/img/structure/B5520234.png)
![2-chloro-4-fluoro-N-[(5-propyl-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl)methyl]benzamide](/img/structure/B5520239.png)
![4-[4-(cyclopentylcarbonyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methylpyrimidine](/img/structure/B5520245.png)


![2-(4-fluorophenyl)-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5520276.png)
![(3S*,4R*)-1-[(8-chloro-2-methyl-4-quinolinyl)carbonyl]-4-isopropyl-N,N-dimethyl-3-pyrrolidinamine](/img/structure/B5520285.png)
![3-(2-furylmethyl)-9-(methoxymethyl)-7-methylpyrido[3',2':4,5]thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B5520286.png)

![N-[3-(dimethylamino)phenyl]-2-(4-fluorophenyl)acetamide](/img/structure/B5520303.png)
![ethyl 2-[(3-fluorobenzoyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B5520308.png)

![2-{6-[(4-hydroxybutyl)amino]-9H-purin-9-yl}-5-(hydroxymethyl)tetrahydro-3,4-furandiol](/img/structure/B5520323.png)